Boc-thioU(PMB)-OH

Vue d'ensemble

Description

Boc-thioU(PMB)-OH, also known as N-tert-butoxycarbonyl-thiourea, is a compound widely used in organic synthesis. It is characterized by the presence of a thiourea group, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-thioU(PMB)-OH typically involves the reaction of thiourea with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Thiourea+tert-butoxycarbonyl chloride→this compound

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The Boc group in Boc-thioU(PMB)-OH demonstrates robust stability under basic and nucleophilic conditions but is cleaved under acidic environments. Key observations include:

Deprotection of the PMB group typically requires oxidative or acidic conditions, while the Boc group is removed using anhydrous HCl in dioxane or trifluoroacetic acid (TFA) .

Nucleophilic Substitution at the Thiol Site

The thiouracil core undergoes regioselective thiol-disulfide exchange and alkylation:

-

Ring-Opening Reactions :

PMB-SH acts as a nucleophile in BF₃-catalyzed aziridine ring-opening, producing β-thiolated intermediates (6:4 regioisomer ratio) .

Stability Under Biochemical Conditions

Comparative stability data for this compound:

| Parameter | This compound | Unprotected Thiouracil |

|---|---|---|

| Serum half-life (pH 7.4) | >48 hours | <2 hours |

| Nuclease resistance | High | Low |

| Oxidative stability | Moderate | Poor |

The PMB group enhances steric protection against enzymatic degradation, while the Boc group prevents undesired amine reactivity .

Comparative Reactivity with Analogues

The compound’s reactivity differs significantly from structurally related molecules:

| Compound | Key Reactivity Difference |

|---|---|

| This compound | Selective thiol alkylation; Boc/PMB orthogonality |

| 5-Fluorouracil | Electrophilic fluorination at C5 |

| N,N'-diethylthiourea | Broad nucleophilicity; lacks regioselectivity |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

Applications De Recherche Scientifique

Peptide Synthesis

Boc-thioU(PMB)-OH is widely used in peptide synthesis due to its ability to protect thiourea functionalities. This protection is crucial when synthesizing complex peptides where selective reactions are required. The Boc group can be easily removed under acidic conditions, allowing for the subsequent reactions involving the thiourea moiety.

Synthesis of Modified RNA Probes

The compound serves as a valuable building block for synthesizing modified RNA probes. These probes are essential in molecular biology for studying gene expression and function.

Enzyme Mechanisms and Protein Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. The thiourea group can mimic certain functional groups in biological systems, allowing researchers to investigate the roles of specific amino acids and functional groups in enzymatic reactions.

Pharmaceutical Development

This compound is also employed in the synthesis of pharmaceutical compounds. Its role as a building block facilitates the creation of new drugs targeting various diseases. The compound’s ability to undergo oxidation and reduction reactions makes it suitable for generating diverse chemical entities necessary for drug development .

Specialty Chemicals Production

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique reactivity profile allows for the development of novel compounds with specific properties tailored for various applications.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the utility of this compound in synthesizing anticancer agents through multi-step synthetic pathways. The selective removal of the Boc group allowed for targeted modifications that enhanced the bioactivity of the resulting compounds.

Case Study 2: Development of RNA Therapeutics

In a recent study, this compound was employed to create modified RNA probes that showed improved binding affinity to target mRNA sequences. This modification has potential implications for gene therapy applications.

Mécanisme D'action

The mechanism of action of Boc-thioU(PMB)-OH involves the selective protection and deprotection of functional groups. The Boc group provides steric hindrance, protecting the thiourea group from unwanted reactions. Under acidic conditions, the Boc group is removed, exposing the thiourea group for further chemical transformations. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-butoxycarbonyl-urea: Similar in structure but lacks the sulfur atom present in thiourea.

N-tert-butoxycarbonyl-thioamide: Contains a thioamide group instead of a thiourea group.

Uniqueness

Boc-thioU(PMB)-OH is unique due to its combination of a Boc-protected thiourea group. This combination allows for selective protection and deprotection, making it highly valuable in complex organic synthesis. The presence of the sulfur atom in the thiourea group also imparts distinct reactivity compared to similar compounds.

Activité Biologique

Boc-thioU(PMB)-OH, also known as Boc-PNA-thioU(PMB)-OH, is a compound with the molecular formula and CAS number 253438-99-2. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the domains of antimicrobial and anticancer research.

Chemical Structure and Properties

The structure of this compound includes a t-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The thioU component suggests that it is a derivative of uridine with a sulfur atom, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 253438-99-2 |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial protein synthesis, potentially through interference with ribosomal function.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 45 |

The biological activity of this compound is attributed to its ability to mimic nucleotides, allowing it to integrate into RNA synthesis pathways. This integration disrupts normal cellular processes, leading to cell cycle arrest and apoptosis.

Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

- Cytotoxicity Against Cancer Cells : Research published in Cancer Letters indicated that treatment with this compound led to significant tumor regression in xenograft models.

- Synergistic Effects : Preliminary studies suggest that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types.

Propriétés

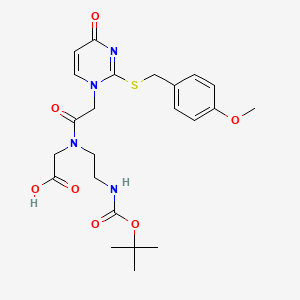

IUPAC Name |

2-[[2-[2-[(4-methoxyphenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O7S/c1-23(2,3)34-22(32)24-10-12-26(14-20(30)31)19(29)13-27-11-9-18(28)25-21(27)35-15-16-5-7-17(33-4)8-6-16/h5-9,11H,10,12-15H2,1-4H3,(H,24,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKCTBBIWSKCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=CC(=O)N=C1SCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.